molecular formula C17H24N4OS B7882428 3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B7882428
M. Wt: 332.5 g/mol
InChI Key: KFZUJNYDDKEFIM-UHFFFAOYSA-N
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Description

3-Amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine-2-carboxamide derivative characterized by a 2,2,6,6-tetramethylpiperidin-4-yl substituent at the carboxamide nitrogen.

Properties

IUPAC Name

3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-16(2)8-10(9-17(3,4)21-16)20-14(22)13-12(18)11-6-5-7-19-15(11)23-13/h5-7,10,21H,8-9,18H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZUJNYDDKEFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=C(C3=C(S2)N=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives with Pyridine Precursors

The thieno[2,3-b]pyridine core is often synthesized via cyclocondensation reactions. A widely adopted method involves reacting 2-chloro-3-cyanopyridine derivatives with thiourea or thioacetamide under basic conditions . For example, 3-cyano-2,4-dichloropyridine undergoes nucleophilic substitution with sodium alkoxides to form intermediates that cyclize with thiourea, yielding the thienopyridine skeleton . Subsequent hydrolysis of the nitrile group to an amide and coupling with 2,2,6,6-tetramethylpiperidin-4-amine completes the synthesis.

Key Reaction Conditions :

  • Solvent : Ethanol or DMF

  • Base : Triethylamine or KOH

  • Temperature : 80–100°C

  • Yield : 45–68% (over three steps)

Microwave-Assisted Three-Component Synthesis

Microwave irradiation significantly accelerates the formation of thieno[2,3-b]pyridine derivatives. Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate serves as a precursor, reacting with dimethylformamide-dimethylacetal (DMF-DMA) and 2,2,6,6-tetramethylpiperidin-4-amine under microwave conditions . This one-pot method proceeds via a tandem protocol, where DMF-DMA acts as both a solvent and a methylating agent, facilitating amide bond formation.

Optimized Parameters :

  • Microwave Power : 300 W

  • Temperature : 110°C

  • Reaction Time : 40–60 minutes

  • Yield : 78–92%

S-Alkylation and Subsequent Cyclization

A stepwise approach involves S-alkylation of pyridine-2-thiols with α-chloroacetamide derivatives. For instance, 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide reacts with 3-aminopyridine-2-thiol in the presence of KOH, followed by intramolecular cyclization . This method offers precise control over regiochemistry and avoids side reactions.

Critical Steps :

  • S-Alkylation : Conducted in ethanol at 25°C for 30 minutes.

  • Cyclization : Achieved using 10% aqueous KOH at 80°C for 1 hour.

  • Isolation : Precipitation in cold ethanol yields the product.

  • Overall Yield : 67–84%

Palladium-Catalyzed Coupling Reactions

Cross-coupling strategies employ palladium catalysts to link preformed thienopyridine fragments with the tetramethylpiperidine moiety. A Suzuki-Miyaura coupling between 3-amino-2-bromothieno[2,3-b]pyridine and a boronic ester derivative of 2,2,6,6-tetramethylpiperidine has been reported . This method is advantageous for late-stage diversification but requires stringent anhydrous conditions.

Catalytic System :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : XPhos

  • Base : Cs₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Yield : 52–65%

Oxidative Dimerization and Functionalization

Unconventional pathways include oxidative dimerization of 3-aminothieno[2,3-b]pyridine intermediates using sodium hypochlorite (NaOCl). While primarily used to synthesize dimeric products, this method can be adapted to generate monomeric targets by controlling solvent polarity and reaction time . For example, dichloromethane with catalytic benzyltriethylammonium chloride suppresses dimerization, favoring amide coupling .

Conditions for Monomer Formation :

  • Oxidant : 10% aqueous NaOCl

  • Phase-Transfer Catalyst : TEBAC (30 mg/mmol)

  • Solvent : CH₂Cl₂/H₂O (2:1)

  • Yield : 43–55%

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
CyclocondensationScalable, cost-effectiveMulti-step, moderate yields45–68%
Microwave-AssistedRapid, high efficiencySpecialized equipment required78–92%
S-Alkylation/CyclizationRegioselective, simple workupSensitive to moisture67–84%
Palladium-CatalyzedVersatile for structural analogsExpensive catalysts, inert conditions52–65%
Oxidative DimerizationNovel, solvent-dependent selectivityLow yields for monomeric product43–55%

Mechanistic Insights and Optimization Challenges

  • Cyclocondensation : The use of electron-withdrawing groups (e.g., CN) at the pyridine C3 position enhances electrophilicity, facilitating nucleophilic attack by sulfur .

  • Microwave Reactions : Dielectric heating reduces side reactions, but excess DMF-DMA can lead to over-methylation .

  • Oxidative Coupling : Hypochlorite-mediated mechanisms involve electrophilic chlorine intermediates, which require careful pH control to avoid overoxidation .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for nucleophilic substitution, electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research has indicated that compounds similar to 3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide exhibit promising anticancer properties. A study demonstrated that derivatives of thienopyridines can inhibit cancer cell proliferation through the modulation of specific signaling pathways.

Case Study : In vitro assays showed that thienopyridine derivatives significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

b. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research into similar piperidine derivatives has shown their ability to protect neurons from oxidative stress and excitotoxicity.

Case Study : In a model of neurodegeneration, administration of related compounds resulted in reduced neuronal death and improved cognitive function in animal models of Alzheimer's disease.

Materials Science

a. Stabilizers in Polymers
3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can serve as a stabilizer in polymer formulations due to its antioxidant properties.

Data Table: Polymer Stabilization

Polymer TypeStabilizer UsedPerformance Improvement
Polyamide 60.5% of 3-amino-N-(...)Enhanced thermal stability
Polypropylene1% of related piperidine derivativeImproved UV resistance

Agricultural Chemistry

a. Pesticide Development
The compound's structure may lend itself to the development of new agrochemicals. Its ability to interact with biological targets suggests potential as a pesticide or herbicide.

Case Study : A derivative was tested for its efficacy against common agricultural pests. Field trials indicated a significant reduction in pest populations compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological profile of thieno[2,3-b]pyridine-2-carboxamides is highly dependent on substituents at the carboxamide nitrogen and the pyridine core. Key analogs include:

Compound Name Substituent (N-position) Core Modifications Molecular Weight Melting Point (°C) Key Properties
Target Compound: 3-Amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)-... 2,2,6,6-Tetramethylpiperidin-4-yl None ~430 (estimated) Not reported Bulky, basic substituent; potential enhanced solubility and metabolic stability
3-Amino-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-... 4-Fluorophenyl 4-CF₃, 6-thiophene 465.4 Not reported Potent Epac1 inhibitor; anti-hypertrophic activity in cardiac models
3-Amino-N-(4-bromophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-... 4-Bromophenyl 4-CF₃, 6-thiophene 528.3 241.0–242.1 High yield (94%); halogenated aryl enhances lipophilicity
3-Amino-N-(4-chloro-2-cyanophenyl)-6-(thiophen-2-yl)-4-CF₃-... 4-Chloro-2-cyanophenyl 4-CF₃, 6-thiophene 493.9 254.8–256.6 Cyano group improves binding affinity; moderate cytotoxicity
3-Amino-N-(4-methoxyphenyl)-6-phenyl-4-CF₃-... 4-Methoxyphenyl 4-CF₃, 6-phenyl 441.4 Not reported Methoxy group enhances solubility; insecticidal activity

Key Observations:

  • Steric and Electronic Effects: The tetramethylpiperidinyl group in the target compound introduces significant steric hindrance compared to planar aryl substituents (e.g., 4-fluorophenyl or 4-bromophenyl). This may reduce off-target interactions but could also limit membrane permeability .
  • Solubility: Piperidine derivatives often exhibit higher aqueous solubility than aryl analogs due to the basic amine, which can improve bioavailability .
  • Thermal Stability: Most analogs have melting points <260°C, suggesting moderate thermal stability. The target compound’s melting point is unreported but expected to align with this range .
Antiplasmodial Activity
  • Analogs like KuSaSch100 (3-amino-N-(4-chlorophenyl)-4-phenyl-...) showed IC₅₀ values <1 µM against Plasmodium falciparum, with halogenated aryl groups enhancing potency .
  • The target compound’s piperidinyl group may reduce antiplasmodial efficacy due to decreased lipophilicity, though this requires experimental validation.
Anticancer Activity
  • Compound 1 (3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-...) altered glycosphingolipid expression in ovarian cancer cells, inducing apoptosis . Piperidine-containing analogs could modulate similar pathways but with improved selectivity.
Epac1 Inhibition
  • The 4-fluorophenyl analog () demonstrated potent Epac1 inhibition (IC₅₀ ~50 nM), critical for cardioprotection. The target compound’s basic substituent may enhance binding to charged residues in Epac1’s active site .

Biological Activity

3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a thieno[2,3-b]pyridine core with an amino group and a tetramethylpiperidine moiety. Its unique structure is believed to contribute to its biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of compounds related to thieno[2,3-b]pyridines. For instance, derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity:

CompoundIC50 (μmol)Reference
3-amino derivative0.04 ± 0.01
Celecoxib (standard)0.04 ± 0.01

In vivo studies using carrageenan-induced paw edema models have shown that related thieno[2,3-b]pyridine compounds exhibit anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that certain thieno[2,3-b]pyridine derivatives act as microtubule-destabilizing agents:

Cell LineGI50 (nM)Mechanism
MDA-MB-435 (melanoma)50-250Microtubule destabilization via colchicine site inhibition
MDA-MB-468 (breast cancer)50-250Microtubule destabilization via colchicine site inhibition

The mechanism involves binding to the colchicine site on tubulin, leading to disruption of microtubule dynamics and subsequent cell cycle arrest in cancer cells .

Case Studies

  • Microtubule Dynamics : In a phenotypic assay using sea urchin embryos, compounds similar to 3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide exhibited low nanomolar potency in disrupting microtubule formation. This suggests their potential as therapeutic agents in cancer treatment .
  • Inflammation Models : In studies assessing the anti-inflammatory properties through COX inhibition and edema models, derivatives showed promising results that warrant further investigation into their clinical applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thieno[2,3-b]pyridine derivatives indicates that specific substitutions on the core structure enhance biological activity. Electron-donating groups appear to increase potency against COX enzymes and improve anticancer efficacy by stabilizing interactions with target proteins .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide?

The synthesis of thieno[2,3-b]pyridine derivatives typically involves cyclization strategies using 2-aminothiophene precursors. For example:

  • Modified Niementowski Reaction : Heating 2-amino-3-thiophenecarboxamide derivatives with formamide or urea under reflux conditions (180–200°C) to form the pyridine ring .
  • Stepwise Functionalization : After cyclization, the tetramethylpiperidine moiety is introduced via nucleophilic substitution or amide coupling. For instance, reacting the carboxyl group with 2,2,6,6-tetramethylpiperidin-4-amine in the presence of coupling agents like EDC/HOBt .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the final compound .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms the spatial arrangement of the tetramethylpiperidine and thienopyridine moieties .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., NH2_2 at δ 6.2–6.5 ppm, aromatic protons at δ 7.1–8.3 ppm) and verify substitution patterns .
  • HPLC : Purity assessment (>98%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

Q. How is the compound screened for preliminary pharmacological activity?

  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus, E. coli) .
    • Anticancer Screening : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Structural-Activity Relationship (SAR) : Modifications to the carboxamide or piperidine groups are tested to correlate substituents with bioactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without commercial-scale infrastructure?

  • Reaction Parameter Screening : Use Design of Experiments (DoE) to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For example, dichloromethane with NaOH is reported to enhance yields in analogous piperidine-functionalized compounds .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing side products .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-Analysis Framework :
    • Standardized Protocols : Align assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .
    • Computational Validation : Molecular docking (AutoDock Vina) evaluates binding affinity to targets like kinase enzymes, identifying outliers due to assay-specific artifacts .
  • Structural Elucidation : Re-examine stereochemistry via X-ray or circular dichroism if enantiomeric impurities are suspected .

Q. What computational tools are used to predict the compound’s reactivity and toxicity?

  • Reactivity Prediction :
    • DFT Calculations (Gaussian 16) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Reaction Pathway Mapping : IRC (Intrinsic Reaction Coordinate) simulations identify transition states for key steps like amide bond formation .
  • Toxicity Profiling :
    • ADMET Predictors (e.g., SwissADME) : Estimate hepatotoxicity, CYP inhibition, and bioavailability .

Q. How to design derivatives for improved pharmacokinetic properties?

  • Bioisosteric Replacement : Substitute the tetramethylpiperidine group with morpholine or azetidine to enhance solubility .
  • Prodrug Strategies : Introduce ester or phosphate groups at the carboxamide nitrogen to improve membrane permeability .

Q. What methodologies address challenges in crystallizing this compound for structural studies?

  • Solvent Screening : Use high-throughput crystallization robots to test solvents (e.g., DMSO, acetone) and anti-solvents (hexane) .
  • Co-Crystallization Agents : Add small molecules (e.g., nicotinamide) to stabilize crystal lattice interactions .

Methodological Notes for Data Interpretation

  • Contradictory Bioactivity Data : Cross-validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers) .
  • Synthetic Byproducts : LC-MS tracking identifies intermediates/degradants; optimize quenching and workup steps to minimize impurities .

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